
3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H23F2N3O3S and its molecular weight is 411.47. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitution and Synthetic Applications
The study of nucleophilic aromatic substitution reactions, as explored by Pietra and Vitali (1972), provides foundational knowledge on how compounds with complex aromatic systems, similar to the fluoro-benzene units in the compound of interest, can undergo transformations. This knowledge is crucial for the synthesis of diverse aromatic sulfonamides used in medicinal chemistry and material science (Pietra & Vitali, 1972).
Piperazine Derivatives and Pharmaceutical Research
Piperazine cores are central to the development of therapeutic agents, as highlighted by Sikazwe et al. (2009) and Rathi et al. (2016). These studies discuss the significance of piperazine derivatives in enhancing the potency and selectivity of drugs targeting D2-like receptors and other pharmacological targets. The insights from these works suggest potential applications in designing new drugs for psychiatric and neurological disorders, which could be relevant for the pharmacological exploration of our compound of interest (Sikazwe et al., 2009); (Rathi et al., 2016).
Antifungal and Antimicrobial Applications
Espinel-Ingroff et al. (2004) review the in vitro antifungal activity of voriconazole, a compound featuring a fluorophenyl moiety similar to that in the compound of interest. This review underscores the importance of such structural features in developing antifungal agents, suggesting potential research applications for the compound in antimicrobial resistance studies and drug development (Espinel-Ingroff et al., 2004).
Fluorophosphate Na-Ion Battery Cathodes
Dacek et al. (2016) discuss the structure and dynamics of fluorophosphate cathodes for sodium-ion batteries, a field relevant to materials science and energy storage technologies. While the specific chemical functionalities differ, the research on fluorinated compounds provides valuable insights into the role of fluorination in modifying the physical and chemical properties of materials, which could inform the development of new materials based on the compound (Dacek et al., 2016).
Eigenschaften
IUPAC Name |
3-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O3S/c1-27-19-7-6-15(14-17(19)21)28(25,26)22-8-9-23-10-12-24(13-11-23)18-5-3-2-4-16(18)20/h2-7,14,22H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRWSWHNDXLQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

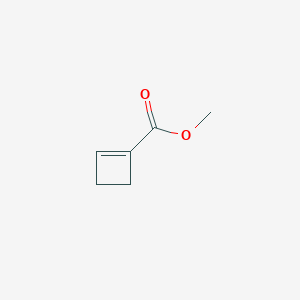
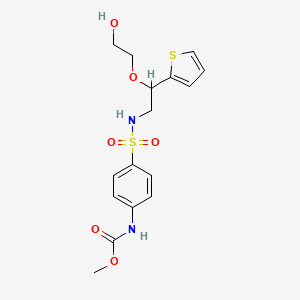
![6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2512251.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2512255.png)
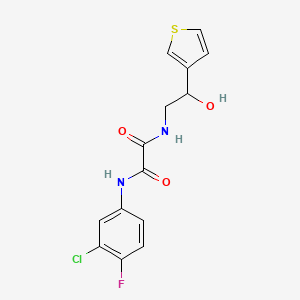
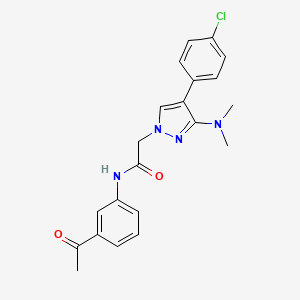

![1-(tert-butyl)-5-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2512260.png)
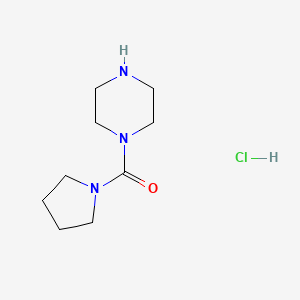
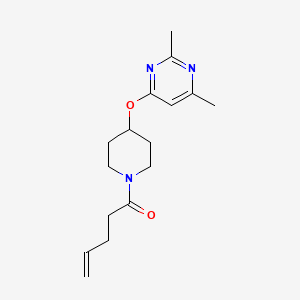

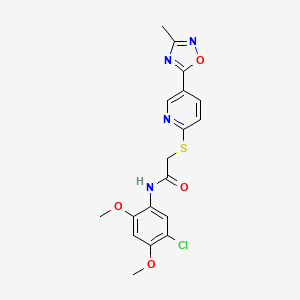

![4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2512270.png)